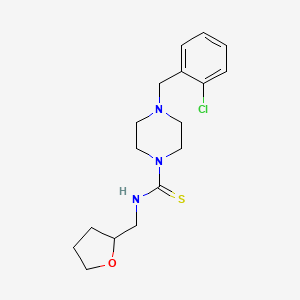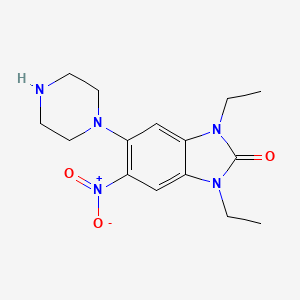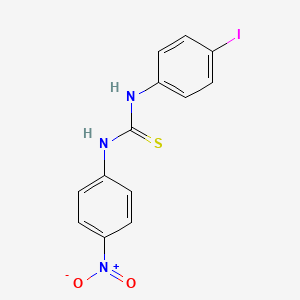
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
描述
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, also known as CTPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTPI is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is believed to exert its therapeutic effects through the modulation of various receptors and enzymes in the body. It has been shown to act as a potent inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been found to interact with the adrenergic and serotonergic systems, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has a wide range of biochemical and physiological effects in the body. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the major advantages of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is its potent inhibitory effect on monoamine oxidase, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide. Some of the major areas of interest include its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its effects on the cardiovascular system. Additionally, there is interest in exploring the potential of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide as an anticancer agent, as it has been shown to have cytotoxic effects on various cancer cell lines. Further research is needed to fully understand the therapeutic potential of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide and to develop effective treatment strategies based on its mechanism of action.
科学研究应用
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. Some of the major areas of research include its effects on the central nervous system, cardiovascular system, and cancer.
属性
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3OS/c18-16-6-2-1-4-14(16)13-20-7-9-21(10-8-20)17(23)19-12-15-5-3-11-22-15/h1-2,4,6,15H,3,5,7-13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKZTWOPCEMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4128785.png)

![N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4128797.png)
![N-(2,4-difluorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4128800.png)

![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyridin-2(1H)-one](/img/structure/B4128820.png)
![N-(4-chlorobenzyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4128838.png)

![N-benzyl-3-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzamide](/img/structure/B4128847.png)
![methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4128861.png)
![N-(2-methoxy-4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4128868.png)
![N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4128883.png)
![4-({[(4-fluoro-2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4128890.png)
![ethyl 4-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate](/img/structure/B4128894.png)